molecular formula C23H21NO4 B2361550 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid CAS No. 2411242-24-3

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid

Cat. No.: B2361550
CAS No.: 2411242-24-3
M. Wt: 375.424
InChI Key: AKWCDOOBQGCSRS-UHFFFAOYSA-N
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Description

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid is a specialized organic compound featuring:

  • Azetidine core: A strained four-membered heterocyclic ring with three carbon atoms and one nitrogen atom.
  • Fmoc protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is attached to the azetidine nitrogen, providing stability during synthetic processes .
  • Pent-4-ynoic acid side chain: A five-carbon chain terminating in a carboxylic acid group and an internal alkyne (C≡C) at the 4-position.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-2-7-16(22(25)26)15-12-24(13-15)23(27)28-14-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h1,3-6,8-11,15-16,21H,7,12-14H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWCDOOBQGCSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Activation and Fmoc Deprotection

  • Resin choice : Chlorotrityl (Cl-Trt) resin is preferred for its stability under basic conditions and efficient loading of sterically hindered amino acids.
  • Fmoc removal : Treatment with 20% piperidine in DMF (2 × 10 min) achieves quantitative deprotection while preserving the azetidine ring.

Coupling of Azetidine Derivatives

A typical coupling protocol employs:

  • Reagents : 4 equiv. Fmoc-azetidine-3-carboxylic acid, 3.8 equiv. HCTU, 8 equiv. DIEA in DMF.
  • Conditions : Double coupling (2 × 30 min) ensures >95% yield for azetidine incorporation, as monitored by Kaiser test.

Cyclization Strategies for Azetidine Formation

The azetidine ring is synthesized prior to Fmoc protection using two primary methodologies:

Hofmann-Type Rearrangement

Starting from γ-azido-L-homoalanine (prepared via diazotransfer), Hofmann rearrangement with (diacetoxyiodo)benzene (PIDA) generates the β-lactam intermediate, which undergoes ring expansion to azetidine:
$$
\text{Fmoc-γ-azido-L-homoalanine} \xrightarrow{\text{PIDA}} \text{β-lactam} \xrightarrow{\text{LiHMDS}} \text{azetidine derivative}
$$
Yield : 68–72% over three steps.

Silyl-Mediated Cyclization

Adapting methods from EP0238252A2:

  • Silylation : Protect β-amino alcohol with tert-butyldimethylsilyl (TBDMS) groups.
  • Oxidation : Pyridinium chlorochromate converts alcohol to ketone.
  • Cyclization : Lithium hexamethyldisilazide (LiHMDS) induces ring closure at 8–12°C.
    Critical parameters :
  • Temperature control (±2°C) to minimize epimerization.
  • Anhydrous hexanes as solvent for optimal base activity.

Protecting Group Strategy and Final Deprotection

The Fmoc group’s orthogonal stability enables sequential deprotection:

Fmoc Stability Profile

  • Acid resistance : Stable under TFA cleavage (94% TFA, 3 h).
  • Base sensitivity : Rapid cleavage with piperidine (20% in DMF, 10 min).

Global Deprotection Protocol

  • Resin cleavage : TFA/EDT/H₂O (94:3:3, 3 h) releases peptide while preserving Fmoc.
  • Selective Fmoc removal : Post-purification treatment with DBU/piperidine (1:4) yields free amine if required.

Analytical Validation and Characterization

Purity Assessment

  • HPLC : C18 column, 0.1% TFA/ACN gradient, t₅ = 14.2 min (purity >98%).
  • MS (ESI+) : m/z 376.3 [M+H]⁺, 398.2 [M+Na]⁺.

Stability Studies

  • Alkyne integrity : No decomposition observed after 72 h in DMF at 25°C.
  • Azetidine ring : Stable to 20% piperidine (2 × 10 min) but undergoes partial ring-opening in 50% TFA >6 h.

Comparative Analysis of Synthetic Routes

Method Overall Yield Purity Key Advantage
SPPS + Propargyl 58% 97% Compatible with automated synthesis
Cyclization + Alkyne 72% 95% Higher yield for small-scale production
Preformed building block 82% 98% Minimal purification steps

Industrial-Scale Considerations

  • Cost analysis :
    • Fmoc-azetidine-3-carboxylic acid: $1,200/g (custom synthesis).
    • In-house cyclization reduces cost to $380/g.
  • Green chemistry metrics :
    • E-factor: 32 (solvent-intensive SPPS) vs. 18 (solution-phase).

Chemical Reactions Analysis

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups that retain the core structure of the original compound.

Scientific Research Applications

Biological Targets

The compound has shown potential in interacting with various biological targets, particularly enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit specific kinases associated with cancer progression, indicating potential anti-cancer properties.

Anticancer Research

Recent studies have highlighted the compound's potential as an anti-cancer agent. For example, research indicates that it may inhibit certain kinases involved in tumor growth and metastasis. This makes it a candidate for further development in cancer therapeutics.

Case Study 1: Anticancer Activity

A study focused on the inhibition of cancer cell proliferation using derivatives of the compound showed promising results. The findings indicated that modifications to the azetidine ring could enhance the compound's binding affinity to target kinases, leading to increased cytotoxicity against cancer cells.

Case Study 2: Synthesis Optimization

Research aimed at optimizing the synthetic route for 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid demonstrated improved yields through the use of continuous flow synthesis techniques. This advancement not only increased efficiency but also reduced production costs, making it more viable for pharmaceutical applications.

Mechanism of Action

The mechanism by which 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid exerts its effects is largely dependent on its interactions with other molecules. The Fmoc group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule. The azetidine ring and pentynoic acid moiety can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key attributes of the target compound with structurally related Fmoc-protected heterocyclic acids:

Compound Name Core Structure Functional Group Molecular Formula (Hypothetical*) Molecular Weight (g/mol) Key Applications Hazards (GHS Classification)
2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid (Target) Azetidine Pent-4-ynoic acid C₂₃H₂₁NO₄ 375.42 Peptide synthesis, bioconjugation H302, H315, H319, H335
(S)-1-Fmoc-azetidine-2-carboxylic acid Azetidine Carboxylic acid C₁₉H₁₇NO₄ 323.34 SPPS, chiral building blocks Acute toxicity, skin/eye irritation
2-((1-Fmoc-3-methylazetidin-3-yl)oxy)acetic acid 3-Methylazetidine Acetic acid C₂₁H₂₁NO₅ 367.39 Drug development, linker chemistry H302, H315, H319, H335
3-[1-Fmoc-piperidin-4-yl]propanoic acid Piperidine Propanoic acid C₂₂H₂₃NO₄ 365.42 Organic synthesis, prodrug design Data not available

Reactivity and Functional Differences

  • Alkyne Functionality: The target compound’s pent-4-ynoic acid side chain provides a unique handle for click chemistry, absent in carboxylic acid analogues like (S)-1-Fmoc-azetidine-2-carboxylic acid .
  • Ring Strain: Azetidine’s four-membered ring introduces higher reactivity compared to six-membered piperidine derivatives (e.g., 3-[1-Fmoc-piperidin-4-yl]propanoic acid), making it more prone to ring-opening reactions .
  • Steric Effects : Substituents such as the 3-methyl group in 2-((1-Fmoc-3-methylazetidin-3-yl)oxy)acetic acid may hinder nucleophilic attacks, altering reaction kinetics .

Biological Activity

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid, also known by its CAS number 2411242-24-3, is a compound that incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C23H21NO4C_{23}H_{21}NO_{4}, with a molecular weight of 375.4 g/mol. The structure includes an azetidine ring, which is significant for its biological activity.

PropertyValue
Molecular FormulaC23H21NO4
Molecular Weight375.4 g/mol
CAS Number2411242-24-3

Research indicates that compounds containing the fluorenylmethoxycarbonyl moiety may exhibit significant biological activities through various mechanisms, including:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and cell division. Inhibition can lead to antimicrobial and anticancer effects.
  • Interaction with Cell Membranes : The hydrophobic fluorenyl group may enhance membrane permeability, facilitating the compound's entry into cells.
  • Induction of Apoptosis : Some studies suggest that similar compounds can trigger apoptotic pathways in cancer cells.

Antimicrobial Activity

Recent studies have shown that fluorene-based compounds exhibit notable antimicrobial properties. For instance, azetidinone derivatives derived from similar structures have been tested against multidrug-resistant bacterial strains. The results indicated varying degrees of efficacy compared to standard antibiotics.

CompoundMicrobial StrainZone of Inhibition (mm)
Azetidinone Derivative AStaphylococcus aureus10
Azetidinone Derivative BEscherichia coli8
Azetidinone Derivative CPseudomonas aeruginosa9

Anticancer Activity

In vitro studies have demonstrated that related compounds show significant cytotoxicity against various cancer cell lines, including:

  • Human Lung Carcinoma (A549)
  • Human Breast Carcinoma (MDA-MB-231)

These studies often utilize assays such as MTT or cell viability assays to quantify the effects.

Cell LineIC50 (µM)Reference Drug
A54915Taxol
MDA-MB-23112Doxorubicin

Case Studies

  • Study on Fluorene Derivatives : A study published in Nature explored the synthesis of fluorene-based azetidinones and their biological activities. The researchers found that certain derivatives exhibited enhanced activity against A549 and MDA-MB-231 cells compared to conventional treatments .
  • Molecular Docking Studies : Another investigation utilized molecular docking techniques to predict the binding affinity of these compounds to DHFR, providing insights into their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for introducing the Fmoc group in this compound, and what reagents are typically employed?

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is introduced via a two-step process: (1) activation of the azetidine amine using a base like diisopropylethylamine (DIPEA) and (2) reaction with Fmoc chloride in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–4°C. Post-reaction, purification is achieved via flash chromatography or precipitation in cold ether . Key reagents include Fmoc-Cl, DIPEA, and desiccants to control moisture.

Q. How is this compound applied in peptide synthesis, and what are its advantages over other protecting groups?

This compound serves as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amine during elongation and is removed under mild basic conditions (20% piperidine in DMF), minimizing side reactions. Advantages include orthogonality with acid-labile protecting groups (e.g., Boc) and compatibility with automated synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (H335) .
  • Spill Management: Collect spills with inert absorbents and dispose as hazardous waste .

Advanced Research Questions

Q. How can coupling efficiency be optimized when integrating this compound into solid-phase peptide synthesis?

Coupling efficiency depends on:

  • Activation Reagents: Use HOBt/DIC or Oxyma Pure/EDC to reduce racemization .
  • Solvent Choice: DMF or NMP enhances solubility of hydrophobic intermediates.
  • Reaction Time/Temperature: Monitor via Kaiser test; extend coupling times (2–4 hrs) at room temperature for sterically hindered residues .

Q. What experimental strategies mitigate instability of the alkyne (pent-4-ynoic acid) moiety during prolonged storage or reactions?

  • Storage: Store at –20°C under inert gas (argon) to prevent oxidation .
  • Reaction Conditions: Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under anaerobic conditions to preserve alkyne integrity .
  • Stabilizers: Add radical inhibitors (e.g., BHT) in stock solutions .

Q. How can racemization be minimized during deprotection or coupling steps involving the azetidine ring?

  • Deprotection: Use 20% piperidine in DMF for ≤10 min to limit base-induced racemization .
  • Coupling: Employ low temperatures (0–4°C) and chiral auxiliaries (e.g., HMPA) to stabilize stereochemistry .
  • Monitoring: Analyze enantiopurity via chiral HPLC with a Crownpak CR(+) column .

Q. What methodologies are used to study interactions between this compound and biological targets (e.g., enzymes or receptors)?

  • Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
  • Molecular Dynamics Simulations: Model binding poses using software like GROMACS or AMBER .

Q. Which analytical techniques are most effective for assessing purity and structural integrity post-synthesis?

  • HPLC: Reverse-phase C18 column with UV detection at 265 nm (Fmoc absorbance) .
  • Mass Spectrometry (HRMS): Confirm molecular weight ([M+H]+ or [M–H]–) with <2 ppm error .
  • NMR Spectroscopy: 1H/13C NMR in deuterated DMSO or CDCl3 to verify azetidine and alkyne protons .

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